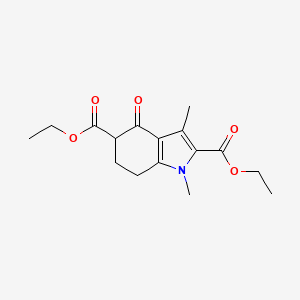

diethyl 1,3-dimethyl-4-oxo-6,7-dihydro-5H-indole-2,5-dicarboxylate

Description

Diethyl 1,3-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2,5-dicarboxylate is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

CAS No. |

84990-25-0 |

|---|---|

Molecular Formula |

C16H21NO5 |

Molecular Weight |

307.34 g/mol |

IUPAC Name |

diethyl 1,3-dimethyl-4-oxo-6,7-dihydro-5H-indole-2,5-dicarboxylate |

InChI |

InChI=1S/C16H21NO5/c1-5-21-15(19)10-7-8-11-12(14(10)18)9(3)13(17(11)4)16(20)22-6-2/h10H,5-8H2,1-4H3 |

InChI Key |

JJKMUUTZCNPDAE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCC2=C(C1=O)C(=C(N2C)C(=O)OCC)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Diethyl 1,3-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2,5-dicarboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-diazopyrrolidones with dimethyl ester of acetylenedicarboxylic acid can lead to the formation of tetrahydropyrazolo derivatives, which can be further modified to obtain the desired indole derivative . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as adjusting temperature, solvent, and catalyst concentrations.

Chemical Reactions Analysis

Diethyl 1,3-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.

Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Diethyl 1,3-dimethyl-4-oxo-6,7-dihydro-5H-indole-2,5-dicarboxylate has been studied for its potential therapeutic effects. The compound is part of a class of indole derivatives known for their biological activities, including anti-inflammatory and anticancer properties.

Case Study: Anticancer Activity

A notable study published in the Indian Journal of Chemistry explored the anticancer potential of indole derivatives. The researchers found that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various modifications that can lead to the development of new pharmaceuticals.

Synthesis Pathways

Several synthetic pathways have been established for producing this compound:

- Condensation Reactions : The compound can be synthesized through condensation reactions involving indole derivatives and diethyl malonate.

- Cyclization Processes : Cyclization reactions involving appropriate precursors can yield this compound efficiently.

These methods highlight the versatility of this compound in organic chemistry.

Biological Studies

Research has indicated that this compound may have implications in neuropharmacology due to its structural similarities to neurotransmitters. Investigations into its effects on neuronal cells have shown promise in modulating neurotransmitter release and influencing neuroprotective pathways.

Neuroprotective Effects

A study focusing on neuroprotective agents demonstrated that indole derivatives could protect against oxidative stress-induced neuronal damage. This compound was highlighted as a candidate for further exploration due to its ability to enhance cellular resilience .

Mechanism of Action

The mechanism of action of Diethyl 1,3-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Diethyl 1,3-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2,5-dicarboxylate can be compared with other indole derivatives such as:

Indole-3-acetic acid: A plant hormone with different biological activities.

Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral properties.

4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral activity. The uniqueness of Diethyl 1,3-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2,5-dicarboxylate lies in its specific chemical structure and the resulting biological activities, making it a valuable compound for further research and development.

Biological Activity

Diethyl 1,3-dimethyl-4-oxo-6,7-dihydro-5H-indole-2,5-dicarboxylate (CAS Number: 84990-25-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on diverse research findings, including case studies and data tables.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C16H21NO5 |

| Molecular Weight | 307.342 g/mol |

| Density | 1.25 g/cm³ |

| Boiling Point | 462.9 °C |

| Flash Point | 233.7 °C |

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to diethyl 1,3-dimethyl-4-oxo-6,7-dihydro-5H-indole derivatives. For instance, a related class of indole derivatives demonstrated micromolar activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) with IC50 values around 10 µM .

The biological activity of indole derivatives often involves the modulation of signaling pathways associated with cell proliferation and apoptosis. For example, compounds exhibiting structural similarities to diethyl 1,3-dimethyl-4-oxo-6,7-dihydro-5H-indole have been shown to interact with the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth .

Study on Antitumor Activity

A study published in the Indian Journal of Chemistry investigated various indole derivatives for their antitumor efficacy. The results indicated that certain modifications in the indole structure significantly enhanced their cytotoxic effects against tumor cell lines . Diethyl 1,3-dimethyl-4-oxo derivatives were noted for their promising activity.

Synthesis and Biological Evaluation

In another study focused on synthetic methodologies, researchers synthesized a series of indole-based compounds and evaluated their biological activities. The findings suggested that diethyl 1,3-dimethyl derivatives exhibited noteworthy antibacterial and antifungal properties alongside their anticancer activities .

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of diethyl 1,3-dimethyl-4-oxo derivatives:

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for preparing diethyl 1,3-dimethyl-4-oxo-6,7-dihydro-5H-indole-2,5-dicarboxylate, and how can esterification efficiency be improved?

- Methodological Answer :

- Use bioalcohols (e.g., ethanol) for esterification under clay-based catalysis to enhance reaction yield and sustainability .

- Monitor reaction progress via TLC and employ column chromatography (silica gel, ethyl acetate/hexane gradients) for purification .

- Ensure anhydrous conditions to prevent ester hydrolysis, and confirm product purity via -NMR integration for methyl/ethyl ester ratios .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- - and -NMR : Assign peaks for methyl/ethyl ester groups (δ ~1.2–1.4 ppm for CH, δ ~4.1–4.3 ppm for CH) and the indole core’s carbonyl (δ ~170–175 ppm) .

- IR Spectroscopy : Verify ester C=O stretches (~1740 cm) and indole N-H stretches (~3300 cm) .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. How can researchers address low yields during cyclization steps in the indole core synthesis?

- Methodological Answer :

- Optimize reaction temperature (70–90°C) and solvent polarity (e.g., DMF or toluene) to stabilize intermediates .

- Introduce catalytic acid (e.g., p-toluenesulfonic acid) to accelerate cyclization and reduce side products .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected -NMR splitting patterns) be resolved during structural validation?

- Methodological Answer :

- Perform 2D NMR (COSY, HSQC) : Resolve coupling interactions between protons in the indole’s dihydro-5H ring and ester groups .

- Check for stereochemical isomerism : Use chiral HPLC (e.g., isopropyl alcohol/hexane mobile phase) to detect enantiomeric impurities .

- Compare with computational NMR predictions (DFT-based tools like Gaussian) to validate assignments .

Q. What strategies are effective for evaluating the compound’s bioactivity against antibiotic-resistant bacterial strains?

- Methodological Answer :

- Microbroth Dilution Assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) strains using CLSI protocols .

- Synergy Testing : Combine with reference antibiotics (e.g., amikacin) to assess potentiation effects via checkerboard assays .

- Mechanistic Studies : Use fluorescence microscopy to evaluate membrane disruption or β-lactamase inhibition .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites on the indole core and ester groups.

- Molecular Dynamics Simulations : Model solvation effects (e.g., in DMF or ethanol) to predict reaction pathways and transition states .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental -NMR chemical shifts?

- Methodological Answer :

- Solvent Correction : Apply solvent-specific referencing (e.g., CDCl vs. DMSO-d) to computational outputs .

- Conformational Sampling : Use Boltzmann-weighted averaging in DFT to account for rotameric equilibria in ester groups .

Q. What steps validate the absence of regioisomeric byproducts in the final compound?

- Methodological Answer :

- LC-MS/MS : Detect trace byproducts via high-resolution mass spectrometry and tandem fragmentation.

- NOESY NMR : Confirm spatial proximity of protons in the indole core to rule out alternative regioisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.